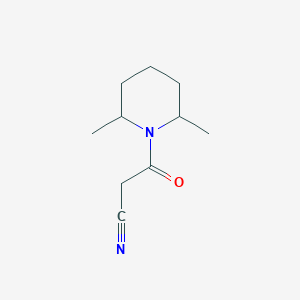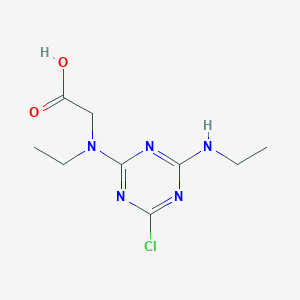
2-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)(ethyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eglinazine-ethyl is a synthetic compound primarily used as a pre-emergence herbicide. It belongs to the triazine class of herbicides and is known for its selective inhibition of photosystem II in plants. This compound is moderately soluble in water and tends not to persist in soil, making it an effective yet environmentally considerate option for weed control in various crops .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Eglinazine-ethyl is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 4-chloro-6-ethylamino-1,3,5-triazine with ethyl glycinate. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of eglinazine-ethyl involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is monitored for temperature, pressure, and pH to ensure consistent quality. The final product is subjected to rigorous quality control measures before being packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
Eglinazine-ethyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Under specific conditions, eglinazine-ethyl can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products
Applications De Recherche Scientifique
Eglinazine-ethyl has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying triazine chemistry and its derivatives.
Biology: The compound is used to investigate the effects of photosystem II inhibition in plants.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Mécanisme D'action
Eglinazine-ethyl exerts its herbicidal effects by selectively inhibiting photosystem II in plants. This inhibition disrupts the electron transport chain, leading to a cessation of photosynthesis and ultimately causing plant death. The molecular target of eglinazine-ethyl is the D1 protein in the photosystem II complex, which is crucial for the proper functioning of the photosynthetic apparatus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrazine: Another triazine herbicide with a similar mode of action but different chemical structure.
Simazine: Similar to eglinazine-ethyl but with different substituents on the triazine ring.
Propazine: Another triazine herbicide with comparable properties but different applications.
Uniqueness
Eglinazine-ethyl is unique due to its specific ethylamino and ethyl glycinate substituents, which confer distinct chemical and physical properties. These unique features make it particularly effective for pre-emergence weed control in specific crops .
Propriétés
Formule moléculaire |
C9H14ClN5O2 |
|---|---|
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-ethylamino]acetic acid |
InChI |
InChI=1S/C9H14ClN5O2/c1-3-11-8-12-7(10)13-9(14-8)15(4-2)5-6(16)17/h3-5H2,1-2H3,(H,16,17)(H,11,12,13,14) |
Clé InChI |
DEDQOAJWVYFYMA-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)N(CC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




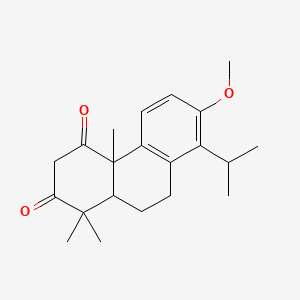

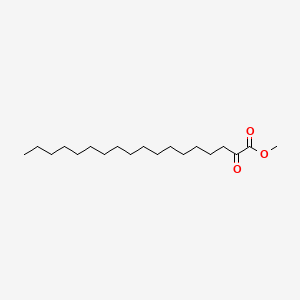
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
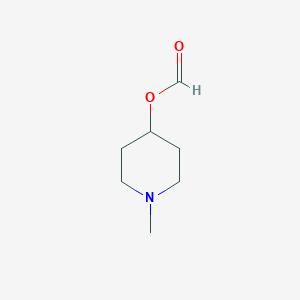
![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)


![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
